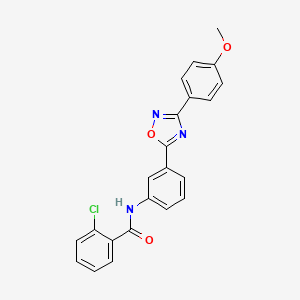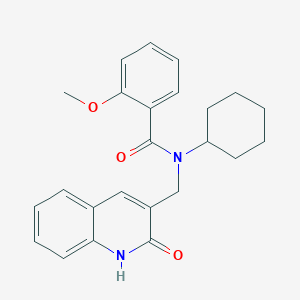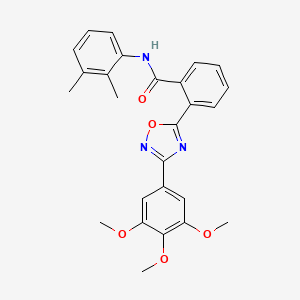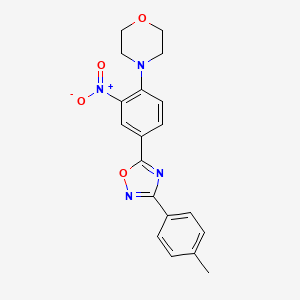
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NBD-556, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and signaling pathways. Its fluorescent properties may be attributed to its ability to undergo photo-induced electron transfer.
Biochemical and Physiological Effects:
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to be non-toxic to cells at low concentrations. However, further studies are needed to determine its toxicity at higher concentrations and in different animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its versatility. It can be used in various applications, including medicinal chemistry, materials science, and bioimaging. Its fluorescent properties make it a useful tool for the visualization of cells and tissues. However, one limitation of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its cost. It is a relatively expensive compound, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One area of interest is its potential as a photosensitizer for photodynamic therapy. Another area of interest is its use in the development of new materials with enhanced mechanical properties. Additionally, further studies are needed to determine its toxicity and efficacy in different animal models. Overall, 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a promising compound with potential applications in various fields, and further research is warranted to explore its full potential.
Métodos De Síntesis
The synthesis of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 4-bromo-2-nitrophenol with p-tolyl hydrazine to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. The synthesis of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and bioimaging. In medicinal chemistry, 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to possess anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In materials science, 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been incorporated into polymers to enhance their mechanical properties. In bioimaging, 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used as a fluorescent dye for the visualization of cells and tissues.
Propiedades
IUPAC Name |
4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-2-4-14(5-3-13)18-20-19(27-21-18)15-6-7-16(17(12-15)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECWHWFPJXHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

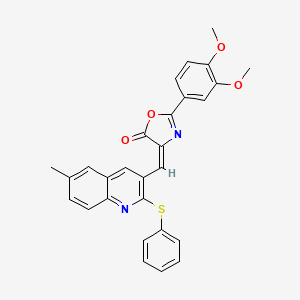
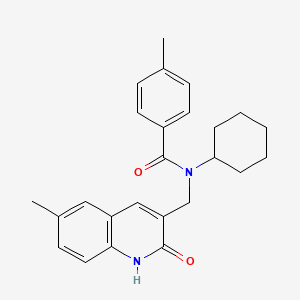
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)

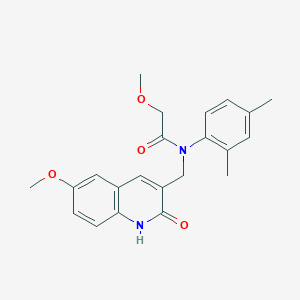

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)
